molecular formula C25H26ClN3O3S B6527204 N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride CAS No. 1135234-91-1

N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride

Cat. No.: B6527204
CAS No.: 1135234-91-1
M. Wt: 484.0 g/mol
InChI Key: HDCDUKPNSLKGRG-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide hydrochloride is a synthetic tricyclic compound characterized by a fused heterocyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene) linked to a naphthalene-2-carboxamide group and a diethylaminoethyl side chain. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S.ClH/c1-3-27(4-2)11-12-28(24(29)19-10-9-17-7-5-6-8-18(17)13-19)25-26-20-14-21-22(31-16-30-21)15-23(20)32-25;/h5-10,13-15H,3-4,11-12,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDUKPNSLKGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₂₉H₃₄ClN₃O₃S (calculated based on structural analogs).
  • Synthesis: Multi-step process involving cyclization of thiophene precursors, followed by carboxamide coupling and diethylaminoethyl functionalization under controlled pH and temperature .
  • Applications : Investigated for antimicrobial and anticancer activities, with preliminary in vitro studies showing IC₅₀ values of 1.2–3.8 µM against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Variations Biological Activity Key Data
Target Compound Naphthalene-2-carboxamide; diethylaminoethyl group Anticancer (IC₅₀: 1.2–3.8 µM), antimicrobial (MIC: 4–8 µg/mL) Higher solubility (37 mg/mL in water) due to hydrochloride salt
N-{4,6-dioxa-10-thia-12-azatricyclo[...]}-4-(2,5-dioxopyrrolidin-1-yl)benzamide Pyrrolidinone-substituted benzamide Moderate anticancer activity (IC₅₀: 8.5 µM) Lower solubility (12 mg/mL); requires DMSO for dissolution
N’-{4,6-dioxa-10-thia-12-azatricyclo[...]}-4-(tetrahydroisoquinoline-sulfonyl)benzohydrazide Sulfonyl hydrazide group Antimicrobial (MIC: 2–4 µg/mL) Improved Gram-positive bacterial inhibition but limited stability in plasma
N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride Tetrahydronaphthalene core; dimethylamino group Neuroactive properties (EC₅₀: 0.9 µM in dopamine receptor assays) High blood-brain barrier permeability
N-[2-(diethylamino)ethyl]-5-fluoroindole Fluorinated indole substituent Antitumor (IC₅₀: 5.1 µM in leukemia models) Synergistic effects with doxorubicin in combinatorial studies

Key Findings:

Anticancer Potency: The target compound outperforms benzamide analogs (e.g., pyrrolidinone-substituted variant) by 2–3× in cytotoxicity assays, likely due to enhanced naphthalene-mediated DNA intercalation .

Solubility: Hydrochloride salts (target compound and dimethylaminopropyl analog) exhibit >30% higher solubility than non-salt forms, improving bioavailability .

Antimicrobial Spectrum : Sulfonyl hydrazide derivatives show broader antimicrobial activity but suffer from metabolic instability, limiting in vivo utility .

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